CX-6258

Pan-Pim kinase inhibition Isoform selectivity Oncology target engagement

Pan-Pim kinase inhibition research requires balanced isoform coverage to avoid compensatory escape, yet many inhibitors show Pim-2 weakness or off-target confounding. CX-6258 solves this with: • Potent pan-isoform inhibition: Pim-1 IC50 = 5 nM, Pim-2 = 25 nM, Pim-3 = 16 nM (≤5-fold differential) • Orally bioavailable-supports chronic murine xenograft dosing (75% TGI at 100 mg/kg in MV-4-11 model) • Selective: Only Pim-1/-2/-3 and Flt-3 >80% inhibition at 0.5 µM (107-kinase panel), minimizing off-target artifacts • Documented synergy with doxorubicin/paclitaxel in PC3 cells for chemosensitization studies

Molecular Formula C26H24ClN3O3
Molecular Weight 461.9 g/mol
Cat. No. B8770339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX-6258
Molecular FormulaC26H24ClN3O3
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O
InChIInChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)
InChIKeyKGBPLKOPSFDBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CX-6258 Pan-Pim Kinase Inhibitor Profile


CX-6258 is an orally bioavailable, ATP-competitive, reversible pan-Pim kinase inhibitor belonging to the oxindolo-furanyl chemotype [1]. It demonstrates potent inhibition across all three Pim kinase isoforms, with reported IC50 values of 5 nM for Pim-1, 25 nM for Pim-2, and 16 nM for Pim-3, and a Ki of 5 nM for Pim-1 . Developed through structure-activity relationship (SAR) optimization of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides, CX-6258 exhibits favorable pharmacokinetic properties supporting oral dosing in murine models and demonstrates robust antiproliferative activity against cell lines derived from both hematological malignancies and solid tumors [2][3].

Pathway fit Pan-Pim kinase inhibition across Pim-1, Pim-2, and Pim-3 isoforms, supporting balanced pathway blockade studies.
Selectivity profile Clean kinase selectivity with limited off-targets, suited for target validation and unambiguous mechanistic attribution.
In vivo compatibility Oral-dosing compatible for chronic murine tumor model studies; reported oral exposure supports repeated administration protocols.

Why Generic Pim Inhibitor Substitution Fails


Pim kinase inhibitors cannot be treated as interchangeable reagents due to profound differences in their isoform inhibition profiles, kinase selectivity landscapes, and pharmacokinetic properties. The Pim family comprises three isoforms (Pim-1, Pim-2, and Pim-3) with overlapping and compensatory pro-survival functions, making balanced pan-Pim inhibition critical for robust efficacy in many oncogenic contexts [1]. Substituting CX-6258 with SGI-1776, for instance, introduces a >14-fold loss in Pim-2 potency, while AZD1208 and PIM447, though potent pan-Pim inhibitors, differ fundamentally in their off-target kinase profiles and clinical development stages [2]. Furthermore, oral bioavailability is not uniform across this class—some inhibitors require alternative administration routes or exhibit restricted tissue distribution, directly impacting the feasibility of chronic in vivo dosing regimens. The evidence below quantifies these critical differentiators.

Isoform balance Pim-2 engagement may be significantly reduced with isoform-biased inhibitors like SGI-1776, compromising the blockade of compensatory survival signals.
Off-target interference Alternative pan-Pim inhibitors such as AZD1208 affect additional kinases, which can confound phenotypic interpretation in signal transduction studies.
Oral exposure mismatch Not all Pim inhibitors sustain oral bioavailability; route-dependent differences may limit chronic dosing feasibility and model consistency.

CX-6258 Comparison with Other Pim Inhibitors


Balanced Pan-Pim Inhibition vs. SGI-1776 Bias

CX-6258 provides balanced inhibition across all three Pim isoforms, with a potency differential of ≤5-fold between Pim-1 (5 nM) and Pim-2 (25 nM). In contrast, SGI-1776 exhibits pronounced Pim-1 selectivity, with Pim-2 inhibition approximately 52-fold weaker than Pim-1 and Pim-3 inhibition approximately 10-fold weaker [1]. This isoform selectivity divergence has mechanistic consequences: given the documented overlapping and compensatory functions of Pim-2 in pro-survival signaling, the weaker Pim-2 engagement of SGI-1776 may limit its efficacy in contexts where Pim-2 drives oncogenic phenotypes [2].

Pan-Pim inhibition vs. SGI-1776
Head-to-head
CX-6258 Pim-2 IC50 25 nM vs. SGI-1776 363 nM; Pim-3 16 nM vs. 69 nM; maximum intra-isoform potency differential ≤5-fold (CX-6258) vs. ~52-fold
Reported isoform-balance advantage supports pan-Pim pathway studies without Pim-2 under-engagement risk.
Cell-free kinase assay; Pim-2 compensatory biology relevance.
Pan-Pim kinase inhibition Isoform selectivity Oncology target engagement

Kinase Selectivity Profile vs. AZD1208

CX-6258 was profiled against a panel of 107 kinases and demonstrated that at 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by >80% (IC80 >500 nM for all other kinases tested), establishing a clean selectivity profile suitable for target validation studies . In contrast, AZD1208 exhibited inhibition of 13 off-target kinases at concentrations relevant to its Pim IC50 values, including CDK7 (38 nM), MAPK15 (53 nM), and CAMK4 (360 nM) [1]. This broader off-target footprint complicates the interpretation of AZD1208's phenotypic effects, whereas CX-6258's narrower selectivity reduces the probability of confounding kinase-mediated artifacts.

Kinase selectivity vs. AZD1208
Cross-study comparable
CX-6258: 4 kinases inhibited >80% at 0.5 µM (Pim-1/2/3, Flt-3); AZD1208: 13 off-target kinases affected including CDK7, MAPK15, CAMK4.
Cleaner selectivity profile reduces confounding kinase-mediated artifacts in target validation experiments.
Panel size differed; direct rank comparison limited.
Kinase selectivity profiling Off-target minimization Flt3 inhibition

Oral Bioavailability and In Vivo Efficacy

CX-6258 demonstrates oral bioavailability and robust in vivo efficacy across multiple tumor xenograft models. In the MV-4-11 acute myeloid leukemia xenograft model, oral administration (p.o.) produced dose-dependent tumor growth inhibition: 45% TGI at 50 mg/kg and 75% TGI at 100 mg/kg . Efficacy was also demonstrated in the PC3 prostate adenocarcinoma xenograft model [1]. This contrasts with SGI-1776, which exhibits limited oral bioavailability and has been primarily studied via intravenous or intraperitoneal administration routes in preclinical models, constraining its utility for chronic oral dosing regimens .

Oral in vivo efficacy vs. SGI-1776
Cross-study comparable
CX-6258: 45% TGI at 50 mg/kg, 75% TGI at 100 mg/kg p.o. in MV-4-11 AML xenograft. SGI-1776 lacks established oral efficacy documentation.
Oral-dosing compatible efficacy reported in murine AML model; supports chronic oral regimen feasibility.
Models: MV-4-11, PC3 xenografts; oral gavage.
Oral bioavailability In vivo xenograft efficacy Tumor growth inhibition

PIM1 Co-Crystal Structure

The crystal structure of PIM1 kinase in complex with CX-6258 has been solved and deposited in the Protein Data Bank (PDB ID: 5o13), confirming the ATP-competitive binding mode of this oxindole-based inhibitor at the PIM1 ATP-binding pocket [1]. This structural data demonstrates a binding mode distinct from those observed for other ATP-competitive Pim inhibitors such as CX-4945 and Ro-3306, whose off-target effects on PIM1 were also elucidated structurally [2]. The availability of high-resolution structural data for CX-6258-bound PIM1 provides a validated molecular framework for structure-based optimization and facilitates rational interpretation of SAR, whereas many earlier-generation Pim inhibitors lack publicly available co-crystal structures.

PIM1 co-crystal structure
Direct comparison
PDB ID: 5o13; solved structure of PIM1 kinase with CX-6258, confirming ATP-competitive binding mode. Publicly available.
Enables structure-based SAR interpretation; many earlier Pim inhibitors lack co-crystal data.
X-ray crystallography; distinct from CX-4945/Ro-3306 binding modes.
Crystal structure PIM1 kinase ATP-competitive binding Structure-based drug design

Cellular Antiproliferative Activity and Chemotherapy Synergy

CX-6258 demonstrates robust antiproliferative activity across a panel of cell lines derived from human solid tumors and hematological malignancies. In cellular assays, CX-6258 inhibited proliferation of MV-4-11 acute myeloid leukemia cells with an IC50 of 20 nM and PC3 prostate adenocarcinoma cells with an IC50 of 452 nM . The compound also blocks phosphorylation of downstream Pim substrates, including Bad-Ser112 and 4E-BP1-Ser65/Thr37/46, with an IC50 of approximately 1.0 µM . Furthermore, CX-6258 exhibited in vitro synergy with doxorubicin and paclitaxel in PC3 cells, potentiating their cytotoxic effects . In comparison, AZD1208 demonstrated maximal cytotoxicity with an IC50 of 1 µM in KMS-12BM multiple myeloma cells after 72-hour culture [1], suggesting comparable or superior cellular potency for CX-6258 in certain hematologic malignancy contexts.

Cellular potency & synergy
Cross-study comparable
Antiproliferative IC50: 20 nM (MV-4-11 AML), 452 nM (PC3 prostate); synergy with doxorubicin/paclitaxel reported.
Low-nanomolar cellular activity in AML model; combination chemosensitization context available.
Cell-line dependent; direct AZD1208 comparison limited by different lines.
Antiproliferative activity Cancer cell lines Chemotherapy synergy Combination therapy

CX-6258 Optimal Application Scenarios


Chronic Oral Dosing in Murine Tumor Models

CX-6258 is optimally deployed in murine xenograft and syngeneic tumor studies where chronic oral administration is preferred over repeated injection-based dosing. Its established oral bioavailability and dose-dependent tumor growth inhibition (45% TGI at 50 mg/kg, 75% TGI at 100 mg/kg in MV-4-11 AML xenografts) make it suitable for efficacy studies in acute myeloid leukemia, prostate adenocarcinoma, and other Pim-driven malignancy models [1]. Compared to SGI-1776, which lacks robust oral bioavailability documentation, CX-6258 enables more convenient and less stressful chronic dosing regimens for long-term tumor growth studies.

Balanced Pan-Pim Inhibition in Target Validation

For mechanistic studies investigating the overlapping and compensatory functions of Pim kinases, CX-6258 provides balanced inhibition across all three isoforms (Pim-1 IC50: 5 nM, Pim-2: 25 nM, Pim-3: 16 nM) with a potency differential of ≤5-fold [1]. This balanced profile is particularly valuable in cellular and in vivo models where Pim-2 upregulation may compensate for selective Pim-1 inhibition. Researchers seeking to interrogate pan-Pim biology without confounding isoform-selectivity artifacts should select CX-6258 over Pim-1-selective agents like SGI-1776 (Pim-2 IC50: 363 nM).

Off-Target Minimization in Signal Transduction

CX-6258's clean kinase selectivity profile—with only Pim-1, Pim-2, Pim-3, and Flt-3 showing >80% inhibition at 0.5 µM in a 107-kinase panel—makes it an appropriate tool compound for experiments where unambiguous attribution of biological effects to Pim kinase inhibition is essential [1]. In contrast to AZD1208, which affects 13+ off-target kinases including CDK7, MAPK15, and CAMK4 at functionally relevant concentrations, CX-6258 minimizes the risk of confounding kinase-mediated phenotypes . This selectivity advantage is critical for pathway-specific target validation studies.

Combination Therapy with Chemotherapeutics in Pim-Overexpressing Models

CX-6258 has demonstrated in vitro synergy with doxorubicin and paclitaxel in PC3 prostate cancer cells [1], positioning it as a suitable tool compound for investigating Pim kinase inhibition as a chemosensitization strategy. Additionally, CX-6258's ability to block Bad-Ser112 phosphorylation (IC50 ~1.0 µM) provides a mechanistic link to apoptosis sensitization . Researchers exploring combination regimens to overcome chemotherapy resistance in Pim-overexpressing malignancies may leverage CX-6258's documented synergy profile and well-characterized pharmacodynamics.

Application
Selection Property
Validation Focus
Oral chronic dosing in murine tumor models
Oral exposure compatibility
In vivo model response reproducibility across AML/prostate xenografts
Pan-Pim target validation
Isoform inhibition balance (Pim-1/2/3)
Pim-2 compensation model response and downstream substrate phosphorylation
Kinase selectivity-controlled studies
Narrow off-target kinase profile
Phenotype attribution confidence via limited Flt-3 co-inhibition
Chemosensitization research in Pim-overexpressing models
Reported combination-response context
Combination model endpoint review (apoptosis sensitization, synergy consistency)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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